N,5-dimethylpicolinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,5-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-7(10-5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBWLKUNWOVPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N,5 Dimethylpicolinamide Analogues
Established Synthetic Routes for the N,5-Dimethylpicolinamide Core and its Substituted Derivatives
The construction of the this compound core and its analogues relies on strategic functionalization of the pyridine (B92270) ring and efficient amide bond formation.
Strategies for Pyridine Ring Functionalization
One common approach involves the use of pre-functionalized pyridine starting materials. For instance, C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic compounds. nih.gov However, achieving site-selectivity can be challenging due to the presence of multiple C-H bonds. nih.gov In the context of picolinamides, the amide group can act as a directing group, facilitating functionalization at specific positions. For example, Rh(III)-catalyzed C-H activation of picolinamides can lead to olefination at the C3-position. nih.gov
Another strategy involves the use of directing groups to control the regioselectivity of metal-catalyzed reactions. The picolinamide (B142947) moiety itself has been extensively used as a directing group in various C(sp²)– and C(sp³)–H functionalization reactions. nih.gov However, achieving functionalization on the pyridine ring itself can be challenging due to the potential for the pyridinic nitrogen to coordinate with the metal catalyst. rsc.org Researchers have overcome this by employing specific catalytic systems, such as a Rh(III)/Rh(I) switch, to achieve divergent functionalization at either the pyridine ring or an appended aromatic unit. nih.govrsc.orgrsc.org
Furthermore, methods like the Miyaura borylation reaction allow for the introduction of boronate esters onto the pyridine ring, which can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents. organic-chemistry.org The choice of base in these reactions is crucial to prevent competing Suzuki coupling. organic-chemistry.org
Amide Bond Formation and Derivatization Approaches
The formation of the amide bond is a fundamental transformation in the synthesis of this compound. Traditional methods often involve the reaction of a carboxylic acid derivative with an amine. researchgate.net Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This combination is effective even for coupling electron-deficient amines and functionalized carboxylic acids. nih.gov The proposed mechanism involves the formation of a reactive HOBt ester, which is then converted to a highly reactive acyliminium ion intermediate by DMAP. nih.gov
Other established coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC)/DMAP, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)/diisopropylethylamine (DIPEA), and 1,1'-carbonyldiimidazole (B1668759) (CDI)/triethylamine (Et3N). nih.gov The choice of reagent and reaction conditions is often crucial for achieving high yields, especially with challenging substrates like electron-deficient amines. nih.gov
Advanced Synthetic Techniques and Process Optimization (e.g., for complex N,N-dimethylpicolinamide derivatives like PF-07054894)
The synthesis of complex molecules containing the N,N-dimethylpicolinamide motif, such as the C–C chemokine receptor type 6 (CCR6) antagonist PF-07054894, often requires advanced synthetic techniques and rigorous process optimization for large-scale production. figshare.comdigitellinc.comkisti.re.kracs.org The development of a robust and scalable synthesis is critical for providing sufficient material for preclinical and clinical studies. figshare.com
Key aspects of process optimization for such complex derivatives include:
Route Refinement: Improving upon initial synthetic routes to address issues like low yields or poor regioselectivity. For PF-07054894, a refined route was developed to access a key iodopyrazole intermediate, which was previously a low-yielding step. figshare.com
Stereocontrol: Optimizing reactions to achieve high stereoselectivity, as seen in the sulfinimine addition reaction to form a sterically congested amine in the synthesis of PF-07054894. figshare.com
Fragment Assembly: Implementing efficient strategies for constructing the final molecule from key fragments. In the case of PF-07054894, this involved the sequential substitution of diethyl squarate with two elaborated amines. figshare.com
Chemical Reactivity and Mechanistic Investigations of this compound Analogues
The chemical reactivity of this compound analogues is largely dictated by the interplay of the pyridine ring, the amide functionality, and any appended substituents.
Cross-Coupling Reactions Involving Picolinamide Boronates and Related Motifs
Picolinamide derivatives bearing boronate esters are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds. The position of the boronate ester on the pyridine ring can significantly impact reactivity, with steric hindrance playing a key role. For example, C4-substituted boronates may exhibit lower coupling efficiency compared to their C5 counterparts. The electronic nature of other substituents on the picolinamide scaffold also influences the reaction; electron-withdrawing groups like amides can slow down the transmetalation step.
The pyridine moiety in picolinamides can also act as a chelating group, directing the regioselectivity of certain cross-coupling reactions. For instance, copper-catalyzed C-N cross-coupling of picolinamides with arylboronic acids occurs selectively at the amide nitrogen due to coordination of the pyridine nitrogen to the copper catalyst. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Key Feature |
| Picolinamide boronate | Aryl halide | Pd catalyst, base | Aryl-substituted picolinamide | Suzuki-Miyaura coupling for C-C bond formation. |
| Picolinamide | Arylboronic acid | Cu catalyst | N-Aryl picolinamide | Chelation-assisted C-N cross-coupling. researchgate.net |
| Picolinamide | Alkyne | Rh(III) or Rh(I) catalyst | Isoquinoline or ortho-olefinated benzylamine (B48309) derivatives | Catalyst-controlled divergent C-H functionalization. nih.govrsc.orgrsc.org |
Amide Bond Activation and Functional Group Interconversions
While amide bonds are generally stable, their activation allows for a range of useful chemical transformations. amazonaws.com In the context of picolinamides, the amide bond can be activated for cleavage or further functionalization. One strategy involves the Boc-activation of picolinamides to form tertiary N-Boc-N-substituted picolinamides. These activated amides can then undergo Ni-catalyzed esterification to yield valuable N-Boc protected amines, with the picolinate (B1231196) by-product being recyclable. researchgate.net
The picolinamide group itself can serve as a versatile directing group in various transformations and can be subsequently removed or converted. For instance, the picolinamide auxiliary is crucial in palladium-catalyzed syn-selective aminoalkynylation of olefins to produce pyrrolidines. nih.gov This directing group can be readily deprotected. nih.gov
Furthermore, the amide functionality can direct C-H activation for the synthesis of various heterocyclic structures. For example, palladium-catalyzed coupling reactions directed by the amide group can lead to the formation of quinolinones through C(sp²)–H/C(sp²)–H coupling.
Coordination Chemistry and Adduct Formation Studies
The coordination chemistry of picolinamide derivatives, including this compound, is a field of significant interest due to the molecule's potential as a ligand for various metal centers. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the amide group provide two potential sites for coordination, allowing for the formation of stable adducts with Lewis acids.
A notable example is the interaction of N,N-dimethylpicolinamide with organotin compounds like dimethyltin (B1205294) dichloride. acs.org Studies have investigated the formation of adducts between dimethyltin dichloride and N,N-dimethylpicolinamide, among other related ligands. acs.org Dimethyltin dichloride, with the formula (CH₃)₂SnCl₂, is a well-known Lewis acid and serves as an important intermediate for methyl-tin stabilizers. sigmaaldrich.comgoogle.comfishersci.pt The formation of these coordination compounds involves the donation of electron pairs from the ligand to the electron-deficient tin atom.
The general structure of these adducts involves the picolinamide derivative acting as a ligand, binding to the dimethyltin dichloride moiety. The specific nature of the bonding—whether it occurs through the pyridine nitrogen, the carbonyl oxygen, or both—determ централизованs the geometry and stability of the resulting complex. While detailed structural data for the specific this compound adduct is not extensively published in the provided context, the behavior of N,N-dimethylpicolinamide provides a strong model. acs.org The study of such adducts is crucial for understanding the electronic and steric effects of the substituents on the picolinamide ring system and their influence on the coordination properties of the ligand.
Coordination Study of Dimethyltin Dichloride with Picolinamide Derivatives
| Lewis Acid | Ligand Example | Adduct Type | Key Research Focus |
|---|---|---|---|
| Dimethyltin Dichloride | N,N-Dimethylpicolinamide | 1:1 Adduct | Investigation of adduct formation and stability. acs.org |
Mechanistic Insights into Reactions Utilizing N,N-Dimethylformamide Fragments in Picolinamide Synthesis
N,N-Dimethylformamide (DMF) is a high-boiling polar aprotic solvent commonly employed in a wide range of chemical transformations due to its ability to dissolve a variety of organic and inorganic compounds. google.commdpi.com In the synthesis of picolinamide derivatives, DMF is frequently used not just as a solvent but can also play a more active role, sometimes as a catalyst or even as a source of reactants under certain conditions.
Research into the synthesis of various amide derivatives shows that DMF can act as a catalyst. For instance, in the preparation of benzoyl chloride from benzamide (B126) using oxalyl chloride, DMF is added as a catalyst. tandfonline.com This reaction is a crucial step that could be analogous to the preparation of picolinoyl chloride, the precursor to picolinamides. The catalytic cycle likely involves the formation of a Vilsmeier-type reagent from the reaction of DMF with oxalyl chloride, which is a more potent acylating agent.
Furthermore, DMF's role as a reactant has been observed in various syntheses. researchgate.net While not directly demonstrated for this compound in the provided results, the potential for DMF to serve as a source for dimethylamine (B145610) or a formyl group under specific reaction conditions is a known phenomenon in organic synthesis. For example, in the synthesis of N-methylpicolinamide-4-thiol derivatives, dry N,N-dimethylformamide is the solvent of choice for the reaction between 4-aminothiophenol (B129426) and a picolinamide precursor in the presence of potassium tert-butoxide and potassium carbonate. mdpi.com The selection of DMF in this context highlights its importance in facilitating nucleophilic substitution reactions by effectively solvating cations and providing a suitable reaction medium. mdpi.com
The synthesis of picolinamide-supported tetracoordinated organoboron complexes also highlights the critical choice of solvent, where solvents like DMF, THF, and DMSO were tested, indicating their common use in such synthetic pathways. nih.gov Mechanistic studies on iridium picolinamide catalysts for CO₂ hydrogenation also utilize computational models, such as the SMD aqueous continuum solvation model, to understand reaction mechanisms, underscoring the importance of the solvent environment in the catalytic cycle. acs.org These examples collectively illustrate that while often appearing as a simple solvent, DMF's role in picolinamide synthesis can be multifaceted, influencing reaction rates and mechanisms.
Role of DMF in Amide Synthesis
| Reaction Type | Role of DMF | Example Context | Reference |
|---|---|---|---|
| Acid Chloride Formation | Catalyst | Synthesis of benzoyl chloride using oxalyl chloride. tandfonline.com | tandfonline.com |
| Nucleophilic Aromatic Substitution | Solvent | Synthesis of N-methylpicolinamide-4-thiol derivatives. mdpi.com | mdpi.com |
| General Picolinamide Synthesis | Solvent | Preparation of N-picolinamide compounds. google.com | google.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N,5 Dimethylpicolinamide Derivatives
Rational Design Principles for Bioactive N,5-Dimethylpicolinamide Analogues
The rational design of bioactive this compound analogues is a meticulous process that hinges on understanding how subtle changes in molecular structure can profoundly impact biological activity. figshare.com This process is guided by several key principles aimed at optimizing the interaction of these molecules with their biological targets.
A fundamental aspect of this design process is the exploration of substitution patterns on the picolinamide (B142947) scaffold. rjraap.com For instance, the synthesis and evaluation of a series of 6-substituted picolinamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) revealed that strategic modifications can lead to highly potent and selective inhibitors. nih.gov The optimization of the left-hand side of a lead picolinamide compound resulted in the discovery of an inhibitor with excellent oral availability and significant in vivo activity in mouse models. nih.gov This highlights the importance of systematic structural modifications to enhance desired biological effects.
The introduction of various functional groups at different positions of the picolinamide ring can influence properties such as binding affinity, selectivity, and pharmacokinetic profiles. For example, the development of picolinamide derivatives with a hydrophilic sulfonate (SO3-) group enabled their use in palladium-catalyzed hydrocarboxylation of alkynes in water at room temperature, demonstrating high yields and excellent branched selectivity. acs.org This showcases how rational design can extend the utility of these compounds beyond biological applications into industrial catalysis.
Furthermore, the study of how minor structural differences in small molecules like picolinamide affect their interactions with model membranes provides crucial insights. figshare.com These interactions are vital for processes such as diffusion across membranes to reach a target. figshare.com Such studies help in understanding how modifications to the this compound structure can influence its ability to traverse cellular barriers and interact with intracellular targets.
The table below summarizes key findings from studies on picolinamide derivatives, illustrating the impact of structural modifications on their activity.
| Derivative Class | Modification | Observed Effect | Application |
| 6-Substituted Picolinamides | Optimization of the left-hand side of a lead compound | Highly potent and selective inhibition of 11β-HSD1, oral availability. nih.gov | Metabolic syndrome, diabetes, hyperlipidemia. nih.gov |
| Sulfonate-Modified Picolinamide Diphosphine | Introduction of a hydrophilic sulfonate group | Enabled room-temperature palladium-catalyzed hydrocarboxylation in water with high selectivity. acs.org | Industrial catalysis for producing α,β-unsaturated carboxylic acids. acs.org |
| Benzothiazole Picolinamides | Discovery of novel benzothiazoles | Inhibition of Complex III for disease control. | Agriculture (fungicides). google.com |
Ligand-Based and Structure-Based Drug Design Approaches in Picolinamide Research
The quest for novel picolinamide-based therapeutic agents leverages two complementary computational strategies: ligand-based and structure-based drug design. gardp.orgdrugdiscoverynews.com
Ligand-Based Drug Design (LBDD) operates on the principle of analyzing a set of molecules known to be active and inactive for a specific biological target. gardp.org This approach is particularly valuable when the three-dimensional structure of the target is unknown. nih.gov LBDD methods, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, aim to identify the key chemical features (pharmacophore) responsible for the biological activity. fiveable.me By understanding these features, researchers can design new molecules that possess a higher probability of being active. biosolveit.de For picolinamide research, LBDD can be used to screen large virtual libraries of compounds to identify those that share the essential characteristics of known active picolinamide derivatives. fiveable.me
Structure-Based Drug Design (SBDD) , on the other hand, relies on the known 3D structure of the biological target, which is often a protein. drugdiscoverynews.com This approach allows for the rational design of ligands that can fit precisely into the target's binding site, optimizing interactions to enhance affinity and specificity. drugdiscoverynews.com Techniques like molecular docking and molecular dynamics simulations are central to SBDD, enabling the prediction of how a potential drug candidate will bind to its target. The increasing availability of protein structures, in part due to advances in techniques like X-ray crystallography and cryo-electron microscopy, has made SBDD a powerful tool in drug discovery. nih.gov In the context of picolinamide research, if the structure of a target enzyme or receptor is available, SBDD can guide the modification of the this compound scaffold to improve its interaction with the binding pocket.
The synergy of LBDD and SBDD often leads to more efficient drug discovery pipelines. fiveable.me For instance, a pharmacophore model developed from LBDD can be used to filter a large compound library before performing more computationally intensive SBDD techniques like docking.
The following table outlines the core principles and applications of these two design approaches in the context of picolinamide research.
| Design Approach | Core Principle | Requirement | Key Techniques | Application in Picolinamide Research |
| Ligand-Based Drug Design (LBDD) | Analysis of known active and inactive ligands to identify key chemical features for activity. gardp.orgfiveable.me | A set of molecules with known biological activity. gardp.org | Pharmacophore modeling, QSAR, 3D-QSAR, molecular similarity analysis. nih.govfiveable.me | Identifying novel picolinamide analogues with desired activity based on the properties of existing ones. |
| Structure-Based Drug Design (SBDD) | Utilization of the 3D structure of the biological target to design complementary ligands. drugdiscoverynews.com | A high-resolution 3D structure of the target (e.g., protein). drugdiscoverynews.com | Molecular docking, molecular dynamics simulations, virtual screening. drugdiscoverynews.com | Optimizing the this compound scaffold to enhance binding affinity and selectivity to a specific target protein. |
Computational Approaches in SAR/QSAR for this compound and Related Fragments
Computational methods are indispensable in modern drug discovery and materials science for elucidating Structure-Activity Relationships (SAR) and developing predictive Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org These approaches are particularly valuable for exploring the vast chemical space of this compound derivatives and related fragments.
Quantitative Structure-Property Relationship (QSPR) Applications for Picolinamide-Containing Fragments (e.g., potentiometric sensitivity prediction)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the structural or physicochemical properties of compounds with a specific property of interest. wikipedia.orgnih.gov In the realm of picolinamide chemistry, QSPR has been effectively applied to predict the potentiometric sensitivity of membrane sensors incorporating picolinamide-containing fragments. sciforum.netmdpi.comnih.gov
One study demonstrated the use of QSPR to forecast the sensitivity of potentiometric sensors towards heavy metal ions like Cu2+, Cd2+, and Pb2+. sciforum.netmdpi.comnih.gov The research focused on ionophores that included a picolinamide fragment, which showed significant sensitivity towards cadmium in plasticized polymeric membranes. sciforum.net The QSPR model was developed using molecular descriptors that represent the structural properties of the ionophores. mdpi.com This model showed a reasonable correlation between its predictions and experimental sensitivity values, suggesting its utility in designing new ionophores without the need for their actual synthesis and testing. sciforum.netmdpi.com
The development of such QSPR models typically involves:
Data Set Compilation : Gathering data on the structures of various ionophores and their experimentally determined potentiometric sensitivities. abechem.com
Descriptor Calculation : Using computational software to calculate a wide range of molecular descriptors for each ionophore. unimore.it
Model Building and Validation : Employing statistical methods like multiple linear regression (MLR) or more advanced techniques like support vector machines (SVM) to build a predictive model and then validating its performance. abechem.com
The table below presents a simplified overview of the application of QSPR in predicting the potentiometric sensitivity of picolinamide-based sensors.
| Ionophore Fragment | Target Ion | QSPR Model Finding | Significance |
| Picolinamide | Cd2+ | Marked sensitivity observed in plasticized polymeric membranes. sciforum.net | Enables the design of selective cadmium sensors. |
| Diphenylphosphoryl acetamides | Cu2+, Cd2+, Pb2+ | The QSPR model showed a satisfactory agreement between predicted and experimental sensitivity values. sciforum.netmdpi.com | Reduces the time and resources required for developing new potentiometric sensors. mdpi.com |
Machine Learning and Artificial Intelligence in De Novo Molecular Design and Optimization
The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized de novo molecular design, the process of creating entirely new molecules with desired properties from scratch. nih.govschrodinger.comscholar9.com These technologies are increasingly being applied to the design and optimization of this compound derivatives and other complex molecules.
Generative models, a class of ML algorithms, can learn the underlying patterns in a dataset of known molecules and then generate novel molecular structures. csic.es These models can be guided to produce molecules optimized for specific properties, such as high binding affinity to a biological target or favorable pharmacokinetic profiles. nih.gov Deep generative models, which utilize deep neural networks, are particularly powerful in this regard, as they can learn complex representations of molecules and explore vast regions of chemical space. nih.gov
Key applications of ML and AI in this area include:
Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) for generating novel molecular structures.
Reinforcement Learning to optimize the generated molecules towards a specific objective.
Predictive Models for properties like bioactivity, toxicity, and solubility, which are used to score and rank the generated molecules. ajrconline.org
The table below summarizes some of the key ML and AI techniques and their applications in molecular design.
| ML/AI Technique | Description | Application in Molecular Design |
| Generative Models (e.g., GANs, VAEs) | Algorithms that learn from a dataset to generate new data with similar characteristics. csic.es | De novo design of novel molecules with desired properties. |
| Deep Learning | A subset of machine learning based on artificial neural networks with multiple layers. nih.gov | Learning complex molecular representations and predicting properties. nih.gov |
| Reinforcement Learning | A type of machine learning where an agent learns to make decisions by taking actions in an environment to maximize a cumulative reward. | Optimizing molecular structures for specific objectives, such as maximizing binding affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | AI-based QSAR models are used in drug screening and design processes. ajrconline.org | Predicting the biological activity of newly designed molecules. biolscigroup.us |
Conformational Analysis and Stereochemical Impact on Biological Interactions of Picolinamides
The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a critical role in its biological activity. For picolinamides, understanding these aspects is crucial for designing effective therapeutic agents.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org Picolinamide and its derivatives can adopt various conformations due to rotation around the amide bond. nih.gov The relative stability of these conformers is influenced by factors such as steric hindrance, intramolecular hydrogen bonding, and electronic effects. nih.gov For example, studies have shown a substantial energetic difference in the amide rotational barriers between picolinamide and its isomer nicotinamide, with an intramolecular hydrogen bond in the ground state of picolinamide being a major contributing factor. nih.gov The preferred conformation of a picolinamide derivative will determine how it presents its functional groups for interaction with a biological target.
Stereochemistry , the study of the spatial arrangement of atoms in molecules, is also of paramount importance. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule. The introduction of chiral centers into this compound analogues can lead to enantiomers or diastereomers with distinct biological activities.
For instance, in the coordination of picolinamide with metal ions, the pyridyl nitrogen and carbonyl oxygen atoms coordinate to the metal ion to form a five-membered ring structure. researchgate.net The conformation of the ligand can be influenced by complexation. researchgate.net Similarly, in catalytic reactions, the stereochemical outcome can be directed by noncovalent interactions, such as hydrogen bonding, between a chiral ligand and the substrate. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful experimental techniques for determining the conformation and stereochemistry of picolinamide derivatives. nih.govresearchgate.net Computational methods, such as molecular mechanics and quantum chemical calculations, can also provide valuable insights into the conformational preferences and energetic landscapes of these molecules. nih.govsemanticscholar.org
The following table highlights the importance of conformational analysis and stereochemistry in the context of picolinamide interactions.
| Structural Aspect | Key Factors | Impact on Biological Interactions | Investigative Techniques |
| Conformational Analysis | Amide bond rotation, steric interactions, intramolecular hydrogen bonding. nih.gov | Determines the 3D shape of the molecule and the presentation of key functional groups for target binding. nih.gov | NMR spectroscopy, X-ray crystallography, computational modeling. nih.govresearchgate.net |
| Stereochemistry | Presence of chiral centers, leading to enantiomers and diastereomers. | Can result in significant differences in binding affinity, efficacy, and metabolic profiles between stereoisomers. | Chiral chromatography, polarimetry, X-ray crystallography of co-crystals. |
In Vitro Biological Activity and Mechanistic Elucidation of N,5 Dimethylpicolinamide Analogues
Enzyme and Receptor Modulation by N,5-Dimethylpicolinamide Derivatives
Picolinamide (B142947) structures serve as scaffolds for developing modulators of various enzymes and receptors, leading to significant effects on cellular function.
The interaction of picolinamide derivatives with enzymes is a critical area of investigation, revealing their potential to influence DNA repair, cell signaling, and immune responses.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Picolinamide itself is recognized as an inhibitor of Poly(ADP-ribose) polymerase (PARP), specifically the synthetase activity of nuclei from rat pancreatic islet cells. medchemexpress.com Studies have shown that picolinamide at concentrations from 10 μM to 1 mM can inhibit PARP synthetase activity. medchemexpress.com PARP enzymes, particularly PARP1, are crucial for cellular processes like DNA repair and genomic stability. nih.govwikipedia.org The inhibition of PARP1 can lead to the depletion of cellular ATP as the enzyme attempts to repair DNA damage, which can ultimately result in cell death. wikipedia.orgresearchgate.net This mechanism is a key strategy in developing anticancer agents, especially for tumors with deficiencies in other DNA repair pathways like those involving BRCA1 or BRCA2. nih.govamegroups.org
Kinase Inhibition: Picolinamide derivatives have been explored as inhibitors of various protein kinases, which are central to cellular signal transduction.
TBK1/IKKε: TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are highly homologous serine/threonine kinases that play a vital role in the innate immune system. google.comnih.gov They are key components of the signaling cascade that leads to the production of type I interferons in response to viral or bacterial infections. google.comnih.gov Picolinamide-based structures have been developed as dual inhibitors of TBK1 and IKKε, targeting their role in immunological disorders and certain cancers. google.com These kinases are known to regulate multiple cellular processes, including anti-viral responses and inflammation, and their combined inhibition can impact cell death and tissue homeostasis. nih.gov
Receptor Tyrosine Kinases (FGFR1, KDR, c-Kit, Flt-3, RET) and other kinases (Abl, MEK1): Many small molecule inhibitors are designed to target multiple kinases. nih.gov Non-selective tyrosine kinase inhibitors (TKIs) often target a range of receptors including Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR, also known as KDR), c-Kit, and Fms-like tyrosine kinase 3 (FLT-3). frontiersin.orgunipa.it Some multi-kinase inhibitors that have been developed also show activity against Abl and RET. nih.govunipa.it Picolinamide derivatives have been incorporated into compounds designed as multi-kinase inhibitors targeting several of these pathways, which are often dysregulated in cancer. nih.govunipa.it For example, a truncated, non-phosphorylated form of FGFR1 has been shown to cooperate with FLT3 and KIT in transforming hematopoietic stem cells. nih.gov The activation of FGFR itself triggers downstream signaling through pathways like RAS/MAPK, which involves MEK1. oncotarget.com
The table below summarizes the kinase targets of various picolinamide analogues and related multi-kinase inhibitors.
| Kinase Target | Biological Role | Implication of Inhibition/Modulation | Citations |
| TBK1/IKKε | Innate immunity, Type I interferon production | Treatment of immunological disorders and cancer | google.comnih.gov |
| FGFR1 | Cell growth, proliferation, differentiation | Anticancer therapy | frontiersin.orgunipa.itnih.gov |
| KDR (VEGFR) | Angiogenesis | Anticancer therapy | frontiersin.orgunipa.it |
| c-Kit | Cell survival, proliferation | Anticancer therapy, particularly in hematopoietic malignancies | frontiersin.orgunipa.itnih.gov |
| Flt-3 | Hematopoietic stem cell differentiation | Anticancer therapy, particularly in leukemia | frontiersin.orgunipa.itnih.gov |
| RET | Neuronal development, cell growth | Anticancer therapy | nih.govunipa.it |
| Abl | Cell differentiation, division, adhesion | Anticancer therapy (e.g., Chronic Myeloid Leukemia) | nih.govfrontiersin.org |
| MEK1 | RAS/MAPK signaling pathway | Anticancer therapy | oncotarget.com |
The kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), is widely expressed in the central nervous system and modulates processes like mood, pain, and reward. nih.govfrontiersin.org Both agonists and antagonists of KOR are being investigated for therapeutic potential. nih.gov KOR agonists are of interest for their pain-relief properties without the high abuse potential of mu-opioid receptor agonists, though they can have side effects like dysphoria. nih.govmdpi.com Conversely, KOR antagonists are being explored for treating addiction and mood disorders. frontiersin.orgmdpi.com Research has focused on developing selective KOR antagonists, such as ML 190, which shows high selectivity for KOR over other opioid receptors. rndsystems.com Picolinamide-containing structures have been reported in the context of KOR ligand development, acting as antagonists in in vitro binding assays. mdpi.com
The human sense of taste is mediated by specific receptors, including a family of ~25 G-protein coupled receptors known as TAS2Rs, which detect bitter compounds. nih.gov The interaction of ligands with these receptors is complex; some compounds can act as agonists for certain TAS2Rs while simultaneously acting as antagonists for others. nih.govfrontiersin.org This dual activity suggests that the perceived bitterness of a mixture is not simply additive but involves complex interactions like suppression or synergism. nih.gov Picolinamide derivatives have been noted in the context of modulating taste receptors, specifically as allosteric modulators for metabotropic glutamate (B1630785) receptors, which are related to umami taste. researchgate.netkisti.re.krgoogle.com
Interaction with Neurotransmitter Receptors (e.g., Kappa-Opioid Receptors)
Modulation of Intracellular Signaling and Biochemical Pathways by Picolinamide Compounds
Beyond direct enzyme and receptor modulation, picolinamide derivatives influence broader cellular signaling networks, particularly those related to immunity and metabolism.
Picolinamide compounds can significantly modulate immune signaling. A notable example involves the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA as a sign of infection or cellular damage. wikipedia.org Activation of this pathway via the STING (stimulator of interferon genes) protein leads to the production of type I interferons, mounting an anti-viral or anti-tumor response. wikipedia.org The picolinamide derivative SINCRO (STING-mediated interferon-inducing and cytotoxic reagent) has been identified as a potent activator of the STING signaling pathway, leading to the induction of interferon-β. nih.gov This activation of innate immunity contributes to its anti-tumor effects. nih.gov The kinases TBK1 and IKKε are essential downstream effectors in the STING pathway, responsible for phosphorylating transcription factors that drive interferon expression. nih.govwikipedia.org
The allergic immune response, characterized by the activation of mast cells, eosinophils, and Th2 cells, is another complex pathway. abeomics.com While direct modulation by picolinamides is not detailed, the kinases and signaling pathways they influence, such as NF-κB (related to IKK activity), are integral to these inflammatory processes. researchgate.netnih.gov
Picolinamide derivatives have been shown to influence key metabolic pathways. Certain picolinamide and pyrimidine-4-carboxamide (B1289416) compounds are selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. google.com This enzyme is crucial in regulating glucocorticoids like cortisol, which play a significant role in glucose homeostasis and lipid and protein metabolism. google.com By inhibiting 11β-HSD1, these compounds can modulate metabolic processes and are considered for managing conditions like type 2 diabetes, obesity, and insulin (B600854) resistance. google.com
Furthermore, the inhibition of PARP by picolinamide has metabolic consequences. medchemexpress.com PARP enzymes use NAD+ as a substrate. stanford.edu Hyperactivation of PARP due to extensive DNA damage can lead to the depletion of cellular NAD+ and ATP, disrupting metabolic balance and potentially causing a form of metabolic cell death. nih.govwikipedia.org The NAD+ salvage pathway is crucial for replenishing NAD+ pools to maintain cellular energy and inflammatory responses. stanford.edu
Microbial degradation pathways also highlight the metabolic fate of these compounds. Picolinamide can be metabolized through intermediates like 2,5-dihydroxypyridine (B106003) (2,5-DHP), which is a central intermediate in the breakdown of many pyridine (B92270) derivatives. researchgate.net
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information regarding the in vitro biological activity, mechanistic elucidation, cell-based assay development, or high-throughput screening applications specifically for the chemical compound This compound .
Research on related picolinamide derivatives has been conducted in various therapeutic areas, including cancer and neurodegenerative diseases. arabjchem.orgrsc.orgtandfonline.comnih.gov These studies often involve the synthesis of libraries of related compounds to explore structure-activity relationships. tandfonline.com The general process for such research typically includes the development of cell-based assays to test the biological effects of these compounds and the use of high-throughput screening to efficiently test large numbers of molecules. nih.govbmglabtech.com
However, the specific data and research findings for this compound within the context of cell-based assay development and high-throughput screening are not documented in the available scientific literature. Therefore, no data tables or detailed research findings for this specific compound can be provided as requested.
Molecular Target Identification and Validation for N,5 Dimethylpicolinamide Derivatives
Experimental Strategies for Target Deconvolution in Picolinamide (B142947) Research
Phenotypic screening, a cornerstone of drug discovery, often identifies compounds with desirable biological activity without prior knowledge of their molecular targets. researchgate.net The subsequent process of target deconvolution is a significant challenge, requiring a combination of sophisticated experimental approaches to pinpoint the specific biomolecules with which a compound interacts to elicit its effects. researchgate.netnih.gov For picolinamide derivatives, these strategies are essential to move from a promising "hit" to a well-understood chemical probe or lead compound. researchgate.netmdpi.com
Chemical Proteomics Techniques (e.g., SILAC, TRAP)
Chemical proteomics has emerged as a powerful tool for identifying the protein binding partners of small molecules directly within a complex cellular environment. nih.govmdpi.com These methods often involve creating a probe molecule by functionalizing the picolinamide derivative with a tag for enrichment and a reactive group to stabilize the interaction with its target. nih.gov
One prominent quantitative proteomics approach is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . mdpi.comnih.gov In a typical SILAC experiment for target identification, two populations of cells are cultured. One is grown in media containing normal "light" amino acids, while the other is grown in media with "heavy" isotope-labeled amino acids. nih.gov The "heavy" cell lysate can be treated with the picolinamide derivative, while the "light" lysate serves as a control. After combining the lysates and using an affinity probe based on the picolinamide structure to pull down interacting proteins, mass spectrometry is used to identify and quantify the proteins. nih.goveuropeanreview.org Proteins that are significantly enriched in the "heavy" sample are considered potential targets. europeanreview.org The combination of SILAC with pulldown assays in the presence of a competing free drug has proven to be a useful method for identifying true targets. europeanreview.org
Another innovative technique is Transient Receptor Potential (TRAP) labeling. TRAP involves the reductive dimethylation of lysine (B10760008) residues within the proteome. mdpi.com This modification introduces a mass shift that can be detected by mass spectrometry. By comparing the protein profiles of samples treated with a picolinamide derivative to control samples, proteins that show a change in their labeling pattern can be identified as potential targets or downstream effectors. mdpi.com
Key Chemical Proteomics Techniques
| Technique | Principle | Application in Picolinamide Research |
|---|---|---|
| SILAC | Metabolic labeling with "heavy" and "light" amino acids for quantitative comparison of protein abundance after pulldown. nih.gov | Identification of specific protein targets of a picolinamide derivative by quantifying enrichment against a control. europeanreview.org |
| TRAP | Reductive dimethylation of lysine residues to detect changes in protein accessibility upon ligand binding. mdpi.com | Identifying proteins that interact with a picolinamide derivative, including direct targets and downstream effectors. mdpi.com |
Biochemical Assay Development for Target Engagement
Once potential targets for N,5-dimethylpicolinamide derivatives are identified, the next crucial step is to develop biochemical assays to confirm and quantify target engagement. bioduro.comnih.gov These assays are fundamental to validating the interaction and understanding the functional consequences of the binding event. nih.govconceptlifesciences.com
Developing a robust biochemical assay begins with producing the target protein in a pure and active form, often through recombinant protein expression and purification. eddc.sg With the purified target in hand, a variety of assay formats can be employed. For instance, if the target is an enzyme, assays can be designed to measure the inhibition or activation of its catalytic activity in the presence of the picolinamide compound. nih.gov Common detection methods include fluorescence, luminescence, and absorbance. eddc.sg
For non-enzymatic targets, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of the interaction between the picolinamide derivative and the target protein. eddc.sg Cell-based assays are also critical for confirming that the compound engages its target within a more physiologically relevant environment. conceptlifesciences.com These can include assays that measure downstream signaling events, such as changes in the levels of second messengers like cAMP or the phosphorylation state of other proteins. conceptlifesciences.com For example, chemogenomic profiling in model organisms like Saccharomyces cerevisiae has been successfully used to identify the lipid transfer protein Sec14p as a target for certain picolinamide scaffolds. researchgate.net
Common Biochemical Assays for Target Engagement
| Assay Type | Principle | Relevance to Picolinamide Research |
|---|---|---|
| Enzyme Activity Assays | Measures the effect of the compound on the catalytic activity of a target enzyme. nih.gov | To determine if a picolinamide derivative acts as an inhibitor or activator of an enzymatic target. |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface. eddc.sg | To quantify the binding affinity and kinetics of a picolinamide derivative to its purified target protein. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein. eddc.sg | To determine the thermodynamic parameters of the interaction between a picolinamide derivative and its target. |
| Cell-Based Assays | Measures the effect of the compound on a cellular process or pathway. conceptlifesciences.com | To confirm target engagement in a living system and to study the functional consequences of the interaction. |
Computational Methods for Target Prediction and Assessment
In parallel with experimental approaches, computational methods play an increasingly vital role in predicting and assessing potential molecular targets for novel compounds like this compound derivatives. nih.govnih.gov These in silico techniques can significantly narrow down the list of potential targets, prioritize them for experimental validation, and provide insights into the molecular basis of the interaction. nih.govnih.gov
Ligand-Target Docking and Binding Affinity Prediction
Molecular docking is a cornerstone of structure-based drug design that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govjscimedcentral.com The process involves sampling various conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the strength of the interaction. nih.govmdpi.com For this compound, if the three-dimensional structure of a potential target protein is known, docking can be used to model how the compound might fit into the active or allosteric sites. nih.gov
The accuracy of docking predictions depends on the quality of the protein structure and the sophistication of the docking algorithm and scoring function. nih.gov Programs like AutoDock and Glide are widely used for these purposes. frontiersin.orgresearchgate.net The results of docking studies can provide valuable hypotheses about the binding mode of a picolinamide derivative, which can then be tested experimentally. nih.gov For example, docking studies have been used to investigate the binding of picolinamide fungicides to the Qi-site of the cytochrome bc1 complex. acs.org
Molecular Dynamics Simulations in Target Interaction Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a more dynamic view. mdpi.com MD simulations track the movements of atoms in a protein-ligand complex over time, providing insights into the stability of the binding mode, the role of solvent molecules, and any conformational changes that may occur upon binding. mdpi.com
For this compound derivatives, MD simulations can be used to refine the binding poses predicted by docking and to calculate the binding free energy with greater accuracy. acs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. acs.org By understanding the dynamic behavior of the picolinamide derivative in the binding site, researchers can gain a deeper understanding of the mechanism of action and design modifications to improve binding affinity and selectivity. mdpi.com
Bioinformatic Approaches for Target Prioritization
The experimental and computational methods described above can often generate a list of potential targets for a given picolinamide derivative. researchgate.net Bioinformatic approaches are then essential for prioritizing these candidates for further investigation. nih.govnih.gov These methods integrate data from various sources, including genomics, proteomics, and chemical biology databases, to assess the relevance of each potential target to the observed phenotype. nih.govcausaly.com
Target prioritization strategies may involve analyzing the known function of the potential targets, their expression patterns in different tissues or disease states, and their involvement in specific biological pathways. causaly.comtechnologynetworks.com Network-based approaches can be used to understand how the potential targets are interconnected and how perturbation of one target might affect the broader biological network. plos.org By combining information about the predicted binding affinity of the picolinamide derivative with the biological importance of the potential targets, researchers can make more informed decisions about which candidates to pursue in resource-intensive validation studies. researchgate.netcausaly.com
Preclinical Validation Frameworks for Identified Molecular Targets (e.g., essentiality and druggability criteria)
The transition from an identified molecular target to a viable drug candidate is a critical phase in drug discovery, underpinned by a robust preclinical validation framework. This framework is a systematic process of evaluation to ensure that a biological target is not only linked to a specific disease but is also susceptible to modulation by a therapeutic agent to achieve a desired clinical outcome. wikipedia.orghorizondiscovery.com For derivatives of this compound, once potential molecular targets are identified, they must be subjected to rigorous validation to justify progression into further stages of drug development. The core of this validation rests on two fundamental criteria: target essentiality and target druggability. nih.gov
Target Essentiality
Target essentiality assesses the necessity of the target for the pathophysiology of the disease or the survival of a pathogen. nih.gov The validation process must provide clear evidence that modulating the target will lead to a therapeutic benefit. nih.gov For instance, in oncology, an essential target is one that is critical for cancer cell proliferation, survival, or metastasis. The essentiality of a target can be established through various experimental approaches.
Genetic Knockout Studies: Genetically inhibiting the target, for example through gene knockout techniques, can mimic the action of a drug and provide strong evidence of its role in the disease process. horizondiscovery.com
RNA Interference (RNAi): Similar to gene knockouts, RNAi can be used to silence the gene encoding the target protein, allowing researchers to observe the phenotypic consequences.
Cellular Assays: In vitro assays using cancer cell lines can demonstrate a target's role in key pathological processes. For example, inhibiting a target might lead to cell cycle arrest, apoptosis (programmed cell death), or reduced cell invasion. researchgate.net
Research into picolinamide derivatives has identified potential targets whose essentiality in diseases like cancer is under investigation. One such target is the RNA-binding protein HuR (Hu antigen R), which is a post-transcriptional regulator involved in the progression of several cancers. researchgate.net Studies on N,N-arylalkyl-picolinamide derivatives have shown that inhibiting HuR can disrupt processes crucial for tumor growth. researchgate.netacs.org Similarly, other picolinamide derivatives have been investigated as potential inhibitors of Topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.
Target Druggability
Druggability refers to the likelihood of a molecular target being effectively modulated by a drug-like small molecule. wikipedia.orgnih.gov A target can be disease-relevant and essential, but if it cannot be accessed and influenced by a drug, it is not a viable candidate. The assessment of druggability involves several analytical and computational methods. nih.gov
Structural Analysis: The presence of a well-defined binding pocket or cavity on the target protein is a primary indicator of druggability. wikipedia.orgnih.gov Computational analysis of a target's three-dimensional crystal structure or a high-quality homology model can predict whether a small molecule can bind with high affinity. nih.gov
Precedence-Based Assessment: A target is often considered druggable if it belongs to a protein family where other members are known to be successfully targeted by existing drugs (e.g., kinases, G-protein-coupled receptors). wikipedia.org
Biophysical and Biochemical Assays: Techniques like Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Drug Affinity Responsive Target Stability (DARTS) are used to confirm direct binding between a compound and its target protein and to quantify the interaction. acs.orgnih.govcreative-biolabs.com These assays are crucial for validating the hits from initial screens and for establishing a structure-activity relationship (SAR).
For the molecular targets of this compound derivatives, such as the HuR protein, biophysical screening combined with fragment analysis has been employed to identify small-molecule inhibitors. researchgate.net The validation of lead compounds involved binding assays and cellular functional assays to confirm their ability to competitively bind to HuR and disrupt its function. acs.org
The following tables summarize the key criteria and methods within a preclinical validation framework.
| Validation Method | Description | Application Example |
|---|---|---|
| Genetic Knockout/Knockdown | Inactivation or silencing of the gene encoding the target protein to observe the effect on disease phenotype. | Observing reduced tumor growth in a mouse model after knocking out a target gene. horizondiscovery.com |
| Cellular Functional Assays | In vitro experiments to measure the impact of target inhibition on cellular processes like proliferation, apoptosis, and invasion. | Demonstrating that inhibiting a target with a small molecule induces G0/G1 cell cycle arrest and apoptosis in ovarian cancer cells. researchgate.net |
| Phenotypic Screening | Screening compound libraries for a desired phenotypic change in cells or organisms without prior knowledge of the target. The target is then identified retrospectively. nih.gov | Identifying antifungal picolinamide scaffolds and subsequently identifying the lipid-transfer protein Sec14p as the target. nih.gov |
| Validation Method | Description | Key Metrics/Outputs |
|---|---|---|
| Computational Pocket Analysis | In silico analysis of a protein's 3D structure to identify potential binding sites for small molecules. nih.govnih.gov | Pocket size, shape, and physicochemical properties. Druggability scores. |
| Biophysical Binding Assays (e.g., SPR, FP) | Techniques that measure the direct interaction between a compound and a target protein in real-time. acs.org | Binding affinity (KD), kinetics (kon, koff), and confirmation of direct target engagement. |
| Thermal Shift Assays (e.g., DARTS) | Measures the change in thermal stability of a protein upon ligand binding. nih.govcreative-biolabs.com | Increased resistance to protease degradation, indicating compound-target binding. |
| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing analogs of a lead compound to understand how chemical structure relates to biological activity. | Identification of key chemical moieties responsible for target modulation and optimization of potency and selectivity. |
Ultimately, the integration of essentiality and druggability assessments provides a comprehensive validation of a molecular target. This dual-pronged approach ensures that research efforts and resources are focused on targets that have the highest probability of being successfully translated into novel therapeutics.
Advanced Computational Chemistry Applications in N,5 Dimethylpicolinamide Research
Quantum Chemical Calculations and Molecular Simulations for N,5-Dimethylpicolinamide
Quantum chemical calculations and molecular simulations are at the forefront of computational studies on this compound, enabling a detailed understanding of its fundamental characteristics. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular structures, energies, and electronic properties.
The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For picolinamide (B142947) derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate these characteristics. researchgate.net For instance, in a study on the related compound N-(4-hydroxyphenyl)picolinamide (4-HPP), DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set were performed to determine the optimized molecular geometry. researchgate.net Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for evaluating chemical reactivity. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net For a series of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives, the calculated HOMO energies ranged from -5.9863 to -6.2767 eV, and LUMO energies from -1.4743 to -1.5298 eV, indicating stable molecules. ajrconline.org The corresponding energy gaps were between 4.456 eV and 4.802 eV. ajrconline.org These values help in understanding the intermolecular charge transfer processes within the molecule. researchgate.net
Conformational analysis, which explores the different spatial arrangements of a molecule, is vital for understanding its biological activity. Molecular docking studies, often used in conjunction with quantum chemical calculations, help to identify the most stable conformation of the molecule when interacting with a biological target. acs.orgnih.gov Quantum chemical calculations can further refine these docked poses and provide accurate interaction energies.
Table 1: Calculated Electronic Properties of Picolinamide Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| N-(2-oxo-2-(phenylamino)ethyl)picolinamide (5a) | -6.2767 | -1.4743 | 4.8024 | ajrconline.org |
| N-(2-oxo-2-(phenylamino)ethyl)picolinamide (5b) | -5.9863 | -1.5298 | 4.4565 | ajrconline.org |
| N-(2-oxo-2-(phenylamino)ethyl)picolinamide (5c) | -6.0461 | -1.5212 | 4.5249 | ajrconline.org |
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational chemistry provides powerful tools to map out reaction pathways and identify transition states. For the synthesis and hydrolysis of amides, including picolinamides, first-principles electronic structure calculations can be used to study the transition state structures and free energy barriers. nih.gov
In the base-catalyzed hydrolysis of amides, for example, a key step is the formation of a tetrahedral intermediate. nih.gov Computational modeling can determine the geometries of the reactants and the transition state for this step. nih.gov By calculating the free energy barriers, researchers can gain insights that are consistent with experimental observations. nih.gov For instance, studies have shown that larger substituents on the amide can hinder the approach of solvent molecules, destabilizing the transition state and increasing the energy barrier. nih.gov
The general procedure for finding a transition state for a reaction like amide hydrolysis often involves:
Building a transition-state-like structure by constraining a key bond distance during an energy minimization. blogspot.com
Verifying that the optimized geometry possesses an imaginary frequency corresponding to the reaction coordinate. blogspot.com
Using this structure as a starting point for a full transition state search. blogspot.com
These computational approaches are critical for understanding the intricate details of the reaction mechanisms involved in the synthesis and transformation of this compound. pnas.org
Electronic Structure Analysis and Conformational Landscapes
Chemoinformatics and Data Science Integration for Predictive Modeling
Chemoinformatics and data science have revolutionized the discovery and development of new molecules by enabling the analysis of vast chemical datasets. frontiersin.org These approaches are particularly valuable for exploring the chemical space of picolinamide derivatives and predicting their properties.
Chemical space is a conceptual representation of all possible molecules and their properties. nih.govchemrxiv.org Exploring this space is crucial for identifying novel compounds with desired characteristics. nih.gov One strategy involves the enumeration of virtual libraries, where complex molecules are generated computationally by applying known reaction schemes to available building blocks. frontiersin.org These virtual libraries can be filtered based on various criteria, such as predicted properties and synthetic accessibility. frontiersin.org
For picolinamide libraries, chemoinformatic tools can be used to analyze their diversity and identify underrepresented areas of chemistry. frontiersin.orgscispace.combvsalud.org This analysis helps in designing more diverse libraries for screening, increasing the chances of finding new hits. Visualization techniques, such as those based on principal component analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE), are often employed to represent the chemical space in a lower-dimensional format, making it easier to interpret. scispace.com For instance, a dataset of fungicides including picolinamides can be visualized to show how newer, non-macrocyclic picolinamides occupy a distinct region of chemical space compared to older, natural product-derived macrocycles. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. wikipedia.org These models, once validated, can be used to predict the activity of new, unsynthesized compounds. wikipedia.org
For picolinamide derivatives, QSAR studies have been employed to predict their potential as, for example, F508del CFTR correctors. mdpi.com In developing a QSAR model, a variety of molecular descriptors (2D and 3D) are calculated for a set of compounds with known activities. mdpi.com Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models can provide insights into the structure-activity relationships (SAR), highlighting which molecular features are important for the desired biological effect. mdpi.com For example, in a series of potential CFTR correctors, it was found that a benzamide (B126) moiety was more favorable than a picolinamide group. mdpi.com
Molecular docking is another powerful predictive tool that simulates the binding of a ligand to a receptor. nih.govacs.orgmdpi.com For picolinamide derivatives, docking studies have been used to understand their interaction with targets like the cytochrome bc1 complex and acetylcholinesterase. nih.govnih.govacs.org These studies can rationalize observed biological results and guide the design of more potent inhibitors. nih.govmdpi.com
Chemical Space Exploration and Diversity Analysis for Picolinamide Libraries
Computational Studies in Reaction Mechanisms and Process Optimization for this compound Synthesis
Computational chemistry plays a vital role in understanding and optimizing the synthesis of this compound. By modeling reaction mechanisms and thermodynamic parameters, researchers can identify the most efficient synthetic routes.
The synthesis of picolinamides can be achieved through various methods, including the Ritter reaction and palladium-catalyzed C-H functionalization. researchgate.net Computational studies can illuminate the detailed mechanisms of these reactions. researchgate.net For example, in palladium-catalyzed reactions, computational models can help understand the role of the picolinamide directing group in forming key metallacycle intermediates. researchgate.net
Quantum-chemical calculations have been used to study the reactions of picolinamides with ketones, leading to the formation of novel heterocyclic salts. mdpi.comresearchgate.netopen.ac.uk These calculations can determine the thermodynamic parameters (enthalpy and Gibbs free energy) of the reaction steps, helping to explain the observed product yields under different conditions. mdpi.comresearchgate.net For instance, it was found that an increase in the size of an alkoxy substituent in the sulfonic acid reactant raises the free energy of the reaction, thus lowering the product yield. researchgate.net
Kinetic analysis through computational modeling can also be used for reaction optimization. acs.org By constructing kinetic models, scientists can simulate the reaction under various conditions (temperature, concentration, residence time) to find the optimal parameters for maximizing the yield of the desired product while minimizing impurities. acs.org This approach is invaluable for scaling up the synthesis of this compound in an industrial setting. google.com
Catalyst Design and Performance Prediction
No research findings or data were identified concerning the use of computational chemistry for the design of catalysts or the prediction of their performance in reactions involving this compound.
AI/Machine Learning-Based Design of Experiments (DoE) for Synthetic Optimization
No literature was found that describes the application of Artificial Intelligence or Machine Learning models for the design of experiments aimed at the synthetic optimization of this compound.
Future Directions and Emerging Research Trajectories for N,5 Dimethylpicolinamide
Integration of Multi-Omics Data in Understanding Picolinamide-Mediated Biological Effects
A significant future direction lies in the application of multi-omics approaches to comprehensively understand the biological effects of N,5-dimethylpicolinamide. This strategy involves integrating data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of the molecular and cellular perturbations induced by the compound. frontlinegenomics.comrsc.orgnih.gov By simultaneously analyzing changes across these different biological layers, researchers can move beyond a one-target, one-drug paradigm to a more systemic understanding of the compound's mechanism of action. nih.gov
The integration of multiple omics datasets can reveal the complex cascade of events triggered by a chemical exposure, from gene expression changes to alterations in protein levels and metabolic pathways. researchgate.net This approach is invaluable for identifying not only the primary targets but also the downstream pathways and off-target effects that are crucial for a complete efficacy and safety assessment. For instance, combining transcriptomics and proteomics can link gene regulation to protein expression, revealing complex disease mechanisms and biological pathways that this compound might modulate. frontlinegenomics.com
In the context of this compound, a multi-omics study could elucidate its influence on cellular systems with unprecedented detail. By treating biological systems with the compound and subsequently collecting data on the transcriptome, proteome, and metabolome, researchers can identify correlated changes. This integrated analysis can help pinpoint key signaling pathways, identify novel biomarkers of exposure or effect, and generate new hypotheses about the compound's therapeutic potential. cmbio.iomdpi.com Such studies are increasingly supported by advanced bioinformatics and computational tools designed to manage and interpret large, complex datasets. rsc.orgnih.gov This approach promises to provide a more complete and accurate picture of the biological impact of this compound, guiding its future development and application. frontlinegenomics.com
Advancements in High-Throughput and Automated Synthesis for this compound Analogues
The synthesis of analogues is fundamental to exploring the structure-activity relationship (SAR) of any lead compound. Future research on this compound will increasingly rely on high-throughput and automated synthesis platforms to accelerate this process. hitgen.comchemspeed.com These technologies enable the rapid creation of large, diverse libraries of related compounds by parallelizing and automating chemical reactions. hitgen.comnist.gov
Automated synthesis platforms, including the use of flow chemistry reactors, can significantly reduce reaction times, improve reproducibility, and allow for the efficient exploration of a wide range of reaction conditions. researchgate.netmit.edu For example, the synthesis of picolinamide (B142947) derivatives has been successfully automated for applications like the production of PET radiotracers, demonstrating the feasibility of these techniques for this class of compounds. researchgate.net Continuous flow reactors, in particular, offer advantages in controlling reaction parameters like temperature and mixing, leading to higher yields and purity with reduced solvent use compared to traditional batch synthesis. mit.edu
By applying these methods to this compound, researchers can systematically modify different parts of the molecule—the picolinamide core, the N-methyl group, and the 5-methyl group—and quickly generate hundreds or even thousands of analogues. hitgen.com These libraries can then be screened for improved potency, selectivity, or other desirable properties. The integration of automated synthesis with high-throughput screening represents a powerful engine for discovery, enabling a much faster and more comprehensive exploration of the chemical space around the this compound scaffold. chemspeed.com This approach will be crucial for optimizing the compound for specific biological applications.
Innovative Computational Paradigms for Picolinamide Design and Discovery
Computational chemistry and artificial intelligence are revolutionizing drug discovery, and these innovative paradigms are being applied to the design of novel picolinamide derivatives. moxiescientist.commdpi.com Future efforts will move beyond traditional computational methods to embrace more sophisticated approaches, including machine learning (ML) and generative artificial intelligence (AI), to design this compound analogues with tailored properties. moxiescientist.comnih.gov
Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are already used to predict the interaction of small molecules with protein targets and to correlate chemical structures with biological activities. moxiescientist.comajrconline.orgnih.gov For picolinamides, docking simulations can help visualize binding modes within a target's active site, guiding the rational design of modifications to enhance affinity and selectivity. ajrconline.orgnih.gov
The next frontier involves using generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to explore chemical space and create entirely new molecules from scratch. nih.gov These algorithms can be trained on existing libraries of active compounds to learn the underlying rules of molecular design and then generate novel structures that are predicted to have high activity and desirable physicochemical properties. moxiescientist.comnih.gov By combining these generative approaches with reinforcement learning, the design process can be optimized to navigate the vast chemical space efficiently, focusing on molecules with the highest potential. This data-driven approach, independent of biophysical screening, can significantly accelerate the discovery of potent and selective picolinamide-based compounds. acs.org
Development of this compound Derivatives as Advanced Research Probes
A key area of future research is the development of this compound derivatives as specialized chemical probes to investigate biological systems. chemicalprobes.org High-quality chemical probes are essential tools that allow researchers to selectively perturb and study the function of specific proteins or pathways in cells and whole organisms. nih.gov
Picolinamide derivatives have already shown promise as scaffolds for such probes. For example, radiolabeled picolinamides have been synthesized and evaluated as positron emission tomography (PET) tracers for imaging specific receptors in the brain, such as the metabotropic glutamate (B1630785) receptor 4 (mGluR4). researchgate.netresearchgate.net These probes enable the non-invasive visualization and quantification of target engagement in living systems, which is invaluable for both basic research and drug development. researchgate.net
Following this precedent, derivatives of this compound could be developed into a variety of advanced research tools. This could include:
PET Radioligands: By incorporating a positron-emitting isotope, analogues could be created for imaging novel biological targets. researchgate.netnih.gov
Fluorescent Probes: Attaching a fluorophore to the picolinamide scaffold could allow for the visualization of target localization and dynamics within cells using advanced microscopy techniques.
Affinity-Based Probes: These probes are designed to covalently bind to their target protein, enabling target identification and validation through subsequent proteomic analysis.
The development of such probes requires careful optimization to ensure high potency, selectivity, and appropriate physicochemical properties for the intended application. nih.gov The creation of a suite of well-characterized chemical probes based on the this compound structure would significantly empower the scientific community to explore new areas of biology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,5-dimethylpicolinamide, and how can reaction conditions (e.g., solvents, catalysts, temperature) be systematically varied to improve yield and purity?
- Methodological Approach : Use a factorial experimental design to test variables such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium vs. copper), and temperature gradients. Characterize products via NMR, HPLC, and mass spectrometry to quantify purity and yield .
- Key Considerations : Ensure reproducibility by documenting stepwise procedures and validating results through triplicate experiments. Cross-reference synthetic protocols with prior literature to identify gaps or inconsistencies .
Q. How can spectroscopic techniques (e.g., / NMR, IR) distinguish this compound from structural analogs, and what spectral artifacts may arise during characterization?
- Methodological Approach : Compare experimental spectra with computational predictions (e.g., density functional theory, DFT) to validate peak assignments. Use deuterated solvents to minimize interference and replicate analyses under standardized conditions .
- Key Considerations : Document solvent effects and impurity peaks in supplementary data to aid peer validation .
Q. What in vitro assays are most suitable for initial pharmacological screening of this compound, and how should control experiments be designed to minimize false positives?
- Methodological Approach : Employ dose-response studies with positive/negative controls (e.g., known inhibitors) in cell-based assays. Use statistical tools (e.g., ANOVA) to assess significance thresholds and validate IC values through replicate trials .
- Key Considerations : Adhere to NIH guidelines for preclinical reporting, including cell line authentication and reagent sourcing details .
Advanced Research Questions
Q. How do steric and electronic effects of the N,5-dimethyl substitution influence the compound’s binding affinity to target proteins, and what computational models (e.g., molecular docking, MD simulations) best predict these interactions?
- Methodological Approach : Combine X-ray crystallography or cryo-EM data with molecular dynamics simulations to map binding pockets. Validate predictions using site-directed mutagenesis or isothermal titration calorimetry (ITC) .
- Key Considerations : Address force field limitations in simulations by cross-validating results with experimental thermodynamic data .
Q. What strategies resolve contradictory data between in vitro efficacy and in vivo toxicity profiles of this compound?
- Methodological Approach : Apply the PICOT framework to refine hypotheses:
- P opulation: Specific cell lines/animal models.
- I ntervention: Dose ranges or formulation adjustments.
- C omparison: Existing analogs or placebo groups.
- O utcome: Biomarker quantification (e.g., enzyme inhibition, cytokine levels).
- T ime: Acute vs. chronic exposure timelines .
Q. How can isotopic labeling (e.g., , ) trace the metabolic fate of this compound in pharmacokinetic studies, and what analytical challenges arise in detecting low-abundance metabolites?
- Methodological Approach : Use LC-MS/MS with high-resolution mass spectrometry to identify labeled metabolites. Optimize extraction protocols to minimize matrix effects .
- Key Considerations : Validate metabolite structures using synthetic standards and fragmentation libraries .
Methodological Guidelines for Data Presentation
- Reproducibility : Detailed experimental protocols must be included in supplementary materials, with raw data (e.g., NMR spectra, chromatograms) archived in open-access repositories .
- Statistical Validation : Report confidence intervals, p-values, and effect sizes for all biological assays. Use tools like Prism or R for robust data analysis .
- Literature Synthesis : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Avoid unreliable platforms like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
